Scaffold-Dependent Antiviral Activity: Podorhizol vs Deoxypodophyllotoxin in HSV Replication Assays
In a head-to-head comparative antiviral evaluation, podorhizol (RD4-6277), the aglycone of podorhizol beta-D-glucoside, exhibited no inhibition of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) replication in MRC-5 cells, whereas the aryltetralin lignan deoxypodophyllotoxin (RD4-6266) proved to be a highly potent and selective inhibitor of all HSV strains tested, including acyclovir-resistant virus and clinical isolates [1]. The inactivity of podorhizol is attributed to the absence of ring C in the dibenzylbutyrolactone scaffold, a structural feature that distinguishes it from the antivirally active aryltetralins [1].
| Evidence Dimension | Inhibition of HSV-1 and HSV-2 replication in MRC-5 cells |
|---|---|
| Target Compound Data | No inhibition observed (podorhizol, RD4-6277) |
| Comparator Or Baseline | Deoxypodophyllotoxin (RD4-6266): highly potent and selective inhibitor of all HSV strains |
| Quantified Difference | Qualitative: active (deoxypodophyllotoxin) vs inactive (podorhizol); EC50 values of RD4-6283 (ring-A modified) for HSV-1 and HSV-2 were inferior to those of deoxypodophyllotoxin |
| Conditions | MRC-5 cell culture; HSV-1 KOS strain, HSV-2 G strain, acyclovir-resistant virus, clinical isolates |
Why This Matters
Selecting podorhizol beta-D-glucoside over aryltetralin congeners eliminates the confounding variable of anti-HSV activity in tubulin/microtubule-focused experimental paradigms, enabling cleaner mechanistic studies.
- [1] Sudo, K., Konno, K., Shigeta, S., & Yokota, T. Inhibitory effects of podophyllotoxin derivatives on herpes simplex virus replication. Antiviral Chemistry and Chemotherapy, 1998, 9(3), 263–267. PMID: 9875405. View Source
